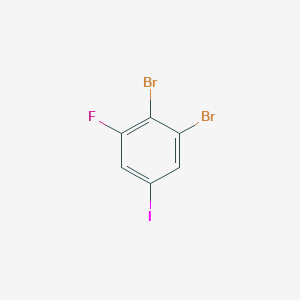

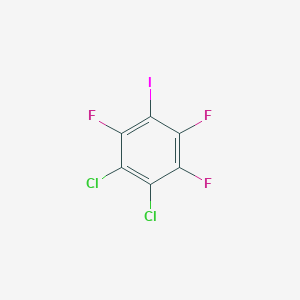

1,2-Dibromo-3-fluoro-5-iodobenzene

Overview

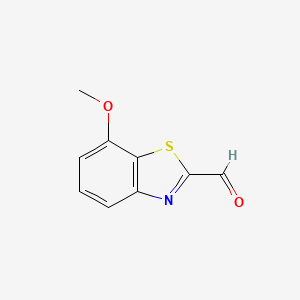

Description

1,2-Dibromo-3-fluoro-5-iodobenzene is a chemical compound with the molecular formula C6H2Br2FI . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 379.79 . The InChI code is 1S/C6H2Br2FI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 2.6±0.1 g/cm3, a boiling point of 293.7±40.0 °C at 760 mmHg, and a flash point of 131.4±27.3 °C . The molar refractivity is 54.5±0.3 cm3 .Scientific Research Applications

Efficient Synthesis of Derivatives

1,2-Dibromobenzenes, including variants like 1,2-Dibromo-3-iodobenzene, are highlighted for their utility as precursors in organic transformations. These compounds are particularly valued in reactions that form benzynes as intermediates. Research details efficient synthetic routes to these derivatives, offering significant contributions to synthetic organic chemistry by enabling the creation of complex molecules from simpler structures (Diemer, Leroux, & Colobert, 2011).

Organometallic Chemistry and Catalysis

The role of fluorobenzenes, including difluorobenzenes, as solvents in organometallic chemistry and catalysis has been explored, with findings suggesting their weak coordination to metal centers due to the presence of fluorine. This property allows them to act as non-coordinating solvents or easily displaced ligands, expanding the versatility of fluorobenzenes in catalytic processes and organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Halogen Scrambling and Buttressing Effects

Research into oligobromoarenes has uncovered phenomena like halogen scrambling and buttressing effects, where substrates containing multiple contiguous halogen atoms undergo significant reactivity changes. These studies contribute to our understanding of halogen's behavior in complex organic molecules and the potential for unexpected reactivity or inertness due to steric effects (Mongin, Marzi, & Schlosser, 2001).

Spectroscopic Studies and Molecular Structure

Spectral studies, including FTIR and Raman, provide insights into the structural and electronic properties of halogenated benzenes. These investigations enhance our understanding of the molecular behavior and reactivity of such compounds, facilitating their application in diverse research contexts (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Photochemical Reactions and New Material Synthesis

Studies on the photochemical reactions of acyl iodides with aryl halides, including bromobenzenes, indicate the potential for new material synthesis through halogen exchange and polymer formation. These reactions open avenues for creating materials with unique properties, such as semiconducting and paramagnetic characteristics (Voronkov, Vlasova, Belousova, Vlasov, Vakul’skaya, Prozorova, & Khutsishvili, 2013).

Safety and Hazards

properties

IUPAC Name |

1,2-dibromo-3-fluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTRHJWVFGLEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

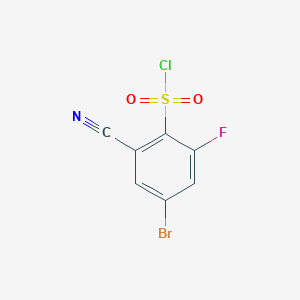

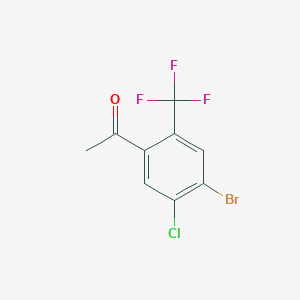

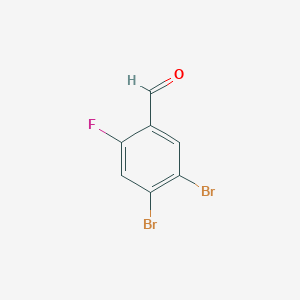

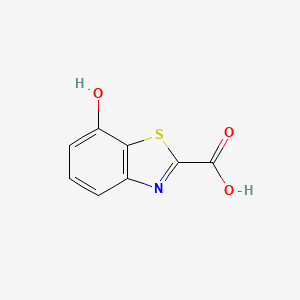

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1410273.png)